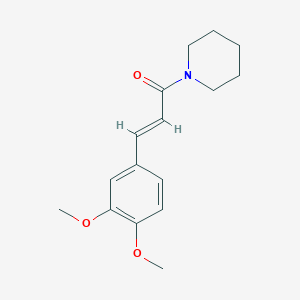

1-(3,4-Dimethoxycinnamoyl)piperidine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-(3,4-Dimetoxi cinamoil)piperidina se puede sintetizar a través de una reacción entre ácido 3,4-dimetoxicinámico y piperidina. La reacción típicamente involucra el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en condiciones anhidras y puede requerir un catalizador como 4-dimetilaminopiridina (DMAP) para aumentar la velocidad de reacción .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 1-(3,4-Dimetoxi cinamoil)piperidina no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, garantizar la pureza de los reactivos e implementar técnicas de purificación eficientes como recristalización o cromatografía para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(3,4-Dimetoxi cinamoil)piperidina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio (LiAlH4) para producir derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el anillo de piperidina se puede modificar introduciendo diferentes sustituyentes.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2)

Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)

Sustitución: Varios nucleófilos, dependiendo de la sustitución deseada

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. In a study conducted by MedChemExpress, it was noted that 1-(3,4-Dimethoxycinnamoyl)piperidine exhibited significant antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Potential

Research has indicated that compounds related to piperidine can exhibit anti-inflammatory properties. For instance, derivatives of piperidine have shown efficacy in reducing inflammation markers in animal models . The specific mechanism by which this compound exerts these effects is still under investigation but may involve modulation of cytokine production.

Neuropharmacology

Piperidine derivatives are often studied for their effects on the central nervous system (CNS). The structural similarity between this compound and known CNS-active compounds suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also displayed a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory properties of piperidine derivatives found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Industry Applications

The unique properties of this compound make it a candidate for use in the development of specialty chemicals and pharmaceuticals. Its ability to act as an intermediate in organic synthesis allows for the creation of more complex molecules with desirable biological activities.

Mecanismo De Acción

El mecanismo de acción de 1-(3,4-Dimetoxi cinamoil)piperidina involucra su interacción con las membranas celulares microbianas, lo que lleva a la interrupción de la integridad de la membrana y la inhibición del crecimiento microbiano. La actividad antioxidante del compuesto se atribuye a su capacidad para eliminar radicales libres y prevenir el daño oxidativo a las células .

Compuestos Similares:

- 1-(3,4-Dimetoxi cinamoil)piperidina

- 1-(3,4-Dimetoxi cinamoil)pirrolidina

- 1-(3,4-Dimetoxi cinamoil)morfolina

Comparación: 1-(3,4-Dimetoxi cinamoil)piperidina es única debido a su estructura específica de piperidina, que imparte propiedades antimicrobianas y antioxidantes distintas. En comparación con sus análogos, como 1-(3,4-Dimetoxi cinamoil)pirrolidina y 1-(3,4-Dimetoxi cinamoil)morfolina, el análogo de piperidina puede exhibir diferentes niveles de actividad biológica y estabilidad, lo que lo convierte en un compuesto valioso para aplicaciones específicas .

Comparación Con Compuestos Similares

- 1-(3,4-Dimethoxycinnamoyl)piperidine

- 1-(3,4-Dimethoxycinnamoyl)pyrrolidine

- 1-(3,4-Dimethoxycinnamoyl)morpholine

Comparison: this compound is unique due to its specific piperidine structure, which imparts distinct antimicrobial and antioxidant properties. Compared to its analogs, such as 1-(3,4-Dimethoxycinnamoyl)pyrrolidine and 1-(3,4-Dimethoxycinnamoyl)morpholine, the piperidine analog may exhibit different levels of biological activity and stability, making it a valuable compound for targeted applications .

Actividad Biológica

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic compound derived from piperidine, notable for its antimicrobial and antioxidant properties. This compound is synthesized through the reaction of 3,4-dimethoxycinnamic acid with piperidine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of an amide bond.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 469.2 °C at 760 mmHg

- Flash Point : 237.6 °C

The biological activity of this compound can be attributed to its interaction with microbial cells and oxidative stress pathways. Its antimicrobial activity suggests it may inhibit microbial growth by disrupting cellular functions, while its antioxidant properties indicate a potential to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been explored in different studies, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 | |

| Mycobacterium tuberculosis | 0.5 - 4 |

The compound demonstrates particularly strong activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness even against resistant strains .

Antioxidant Activity

This compound's antioxidant potential has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies suggest that it can significantly reduce oxidative stress markers, indicating its potential therapeutic implications in oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of several piperidine derivatives, including this compound. The results highlighted that this compound not only inhibited the growth of standard bacterial strains but also showed selective activity against resistant strains of M. tuberculosis. The selectivity index (SI) calculated for this compound was notably high, indicating low toxicity to human cells while effectively combating bacterial pathogens .

Research on Antioxidant Effects

In another investigation assessing the antioxidant capabilities of piperidine derivatives, this compound was found to significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress, in cellular models exposed to oxidative agents. This suggests that the compound could play a role in protecting cellular integrity under oxidative stress conditions .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNRIBOBEOTFJG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.